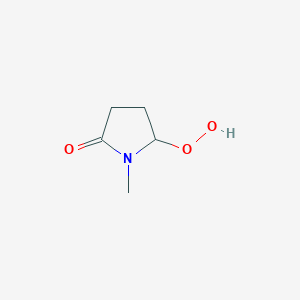
2-Pyrrolidinone,5-hydroperoxy-1-methyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone,5-hydroperoxy-1-methyl-(9CI) is an organic compound with the molecular formula C5H9NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
2-Pyrrolidinone,5-hydroperoxy-1-methyl-(9CI) can be synthesized through several methods. One common method involves the reaction of pyrrole with hydrogen peroxide in the presence of a catalyst. Another method includes the oxidation of pyrrole with a peroxy acid. The most frequently used method for synthesizing this compound involves the reaction of pyrrole with tert-butyl hydroperoxide in the presence of catalysts such as titanium isopropoxide or molybdenum trioxide.
Chemical Reactions Analysis
2-Pyrrolidinone,5-hydroperoxy-1-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form 1-methyl-5-hydroxypyrrolidine-2-one.
Substitution: The hydroperoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, tert-butyl hydroperoxide, and various catalysts such as titanium isopropoxide and molybdenum trioxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Pyrrolidinone,5-hydroperoxy-1-methyl-(9CI) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is used in in-vitro studies to investigate its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet approved for medical use.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone,5-hydroperoxy-1-methyl-(9CI) involves its interaction with molecular targets and pathways within biological systems. The compound can undergo redox reactions, leading to the formation of reactive oxygen species (ROS) that can affect cellular processes. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
2-Pyrrolidinone,5-hydroperoxy-1-methyl-(9CI) can be compared with other similar compounds, such as:
5-Hydroxy-1-methyl-2-pyrrolidinone: This compound has a hydroxyl group instead of a hydroperoxy group, leading to different chemical properties and reactivity.
N-Methyl-2-pyrrolidone: A widely used solvent with different applications and chemical properties compared to 2-Pyrrolidinone,5-hydroperoxy-1-methyl-(9CI).
Properties
IUPAC Name |
5-hydroperoxy-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-6-4(7)2-3-5(6)9-8/h5,8H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJQAEDTCYTGBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)OO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
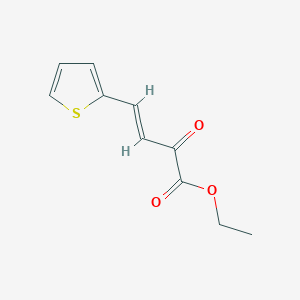

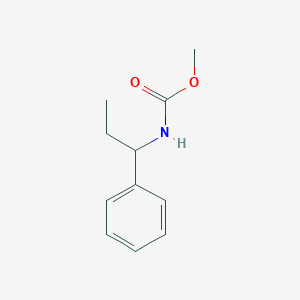
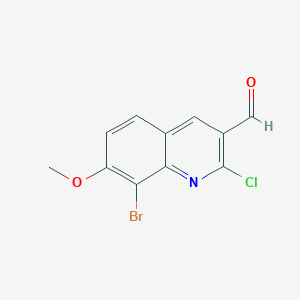
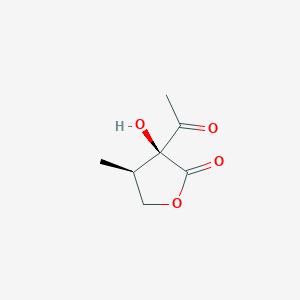
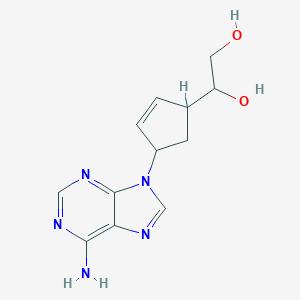
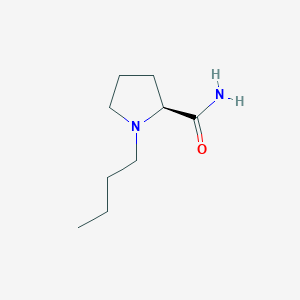
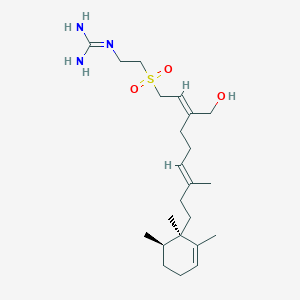
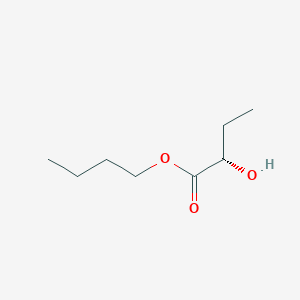


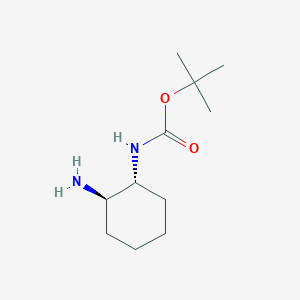
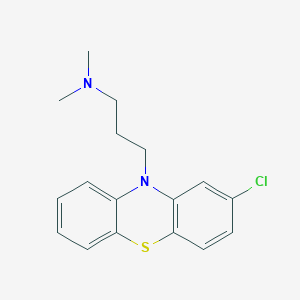
![butan-2-yl N-[2,5-bis(aziridin-1-yl)-4-(butan-2-yloxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate](/img/structure/B137090.png)
